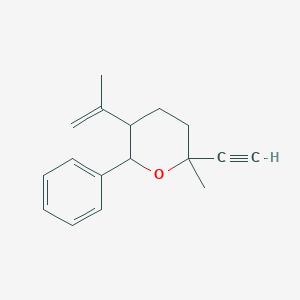

2-ethynyl-2-methyl-6-phenyl-5-(prop-1-en-2-yl)tetrahydro-2H-pyran

Description

Properties

IUPAC Name |

2-ethynyl-2-methyl-6-phenyl-5-prop-1-en-2-yloxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O/c1-5-17(4)12-11-15(13(2)3)16(18-17)14-9-7-6-8-10-14/h1,6-10,15-16H,2,11-12H2,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMULJELYGAFWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(OC1C2=CC=CC=C2)(C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201165441 | |

| Record name | 2-Ethynyltetrahydro-2-methyl-5-(1-methylethenyl)-6-phenyl-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320784-75-6 | |

| Record name | 2-Ethynyltetrahydro-2-methyl-5-(1-methylethenyl)-6-phenyl-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320784-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynyltetrahydro-2-methyl-5-(1-methylethenyl)-6-phenyl-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-2-methyl-6-phenyl-5-(prop-1-en-2-yl)tetrahydro-2H-pyran typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Substituents: The ethynyl, methyl, phenyl, and prop-1-en-2-yl groups are introduced through various organic reactions such as alkylation, acylation, and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethynyl-2-methyl-6-phenyl-5-(prop-1-en-2-yl)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one substituent with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-ethynyl-2-methyl-6-phenyl-5-(prop-1-en-2-yl)tetrahydro-2H-pyran has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity and interactions with biomolecules.

Medicine: It could be investigated for its potential therapeutic properties.

Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-ethynyl-2-methyl-6-phenyl-5-(prop-1-en-2-yl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Comparable Pyran Derivatives

Key Observations :

- Ethynyl vs.

- Aromatic Substituents : The phenyl group in the target compound mirrors analogs in and , suggesting shared applications in drug design due to enhanced binding affinity via π-π interactions .

- Steric Effects : The methyl and prop-1-en-2-yl groups introduce steric hindrance, likely reducing reaction rates compared to less substituted pyran derivatives .

Insights :

- The target compound’s synthesis may face challenges in regioselectivity due to competing reactions at the ethynyl and alkene sites.

- Impurity profiles (e.g., isomerization byproducts) necessitate advanced analytical methods, as seen in ’s USP guidelines .

Reactivity and Environmental Behavior

The lumping strategy () groups structurally similar compounds for modeling physicochemical processes. The target compound could be classified with other pyran derivatives bearing unsaturated bonds (e.g., ethynyl or alkenyl groups), predicting comparable environmental degradation pathways (e.g., oxidation or hydrolysis) .

Biological Activity

2-Ethynyl-2-methyl-6-phenyl-5-(prop-1-en-2-yl)tetrahydro-2H-pyran is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a tetrahydropyran ring with ethynyl and propene substituents, which are crucial for its biological activity.

Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors. The specific mechanisms may involve:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.

- Modulation of Receptor Activity : There is evidence that it may act as a modulator for certain G protein-coupled receptors (GPCRs), influencing signal transduction pathways critical for cellular responses.

- Antioxidant Properties : Preliminary data indicate potential antioxidant effects, which could contribute to protective mechanisms against oxidative stress in cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| GPCR Modulation | Alters receptor signaling pathways | |

| Antioxidant Effects | Reduces oxidative stress in cellular models |

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

-

Study on Enzyme Inhibition :

A study demonstrated that a structurally similar compound inhibited cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models. This suggests that 2-Ethynyl derivatives may share similar inhibitory properties, potentially useful in treating inflammatory diseases. -

G Protein-Coupled Receptor Study :

Research indicated that compounds with a similar structure modulate the activity of adenosine receptors, impacting cardiovascular functions and platelet aggregation. This opens avenues for exploring therapeutic applications in cardiovascular diseases. -

Antioxidant Activity Assessment :

In vitro assays revealed that related compounds exhibited significant antioxidant activity by scavenging free radicals and reducing lipid peroxidation, which could be beneficial in neurodegenerative disease models.

Q & A

Basic: What are the established synthetic routes for 2-ethynyl-2-methyl-6-phenyl-5-(prop-1-en-2-yl)tetrahydro-2H-pyran?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, leveraging functional group transformations. Key steps include:

- Protection of hydroxyl groups using tetrahydropyranyl (THP) ethers, as demonstrated in the iodination of intermediates with triphenylphosphine and iodine in dichloromethane/ether mixtures .

- Stereospecific epoxidation via reaction with Allenylmagnesium bromide and propargyl bromide in ether, followed by column chromatography for purification (≥97% purity) .

- Retrosynthetic planning using AI-driven tools to predict feasible routes based on analogous tetrahydro-2H-pyran derivatives, such as disconnections at the ethynyl or propenyl substituents .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Characterization requires a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry and substituent positions, as shown in stereospecific synthesis studies .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and resolve enantiomeric mixtures .

- Mass Spectrometry (MS) : For molecular weight validation (e.g., 176.25–646.8 g/mol in related tetrahydro-2H-pyran derivatives) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at 2–8°C in a sealed container to prevent decomposition .

- Incompatible Materials : Avoid exposure to strong acids, bases, and oxidizing agents, which may trigger hazardous reactions (e.g., toxic fume emission during combustion) .

- Moisture Control : Use desiccants in storage environments, as moisture can hydrolyze ether or enol ether linkages .

Advanced: How can researchers optimize enantiomeric excess in the synthesis of this compound?

Methodological Answer:

Enantioselectivity can be enhanced via:

- Chiral Catalysts : Organocatalytic domino reactions (e.g., using L-proline derivatives) to control stereochemistry during ring formation .

- Stereospecific Reagents : Employing (R)- or (S)-configured intermediates, such as epoxide precursors, to dictate the final stereochemistry .

- Kinetic Resolution : Utilize chiral stationary phases in preparative HPLC to separate enantiomers post-synthesis .

Advanced: How should conflicting data regarding the compound's reactivity with nucleophiles be resolved?

Methodological Answer:

To address contradictions:

- Controlled Replication : Repeat reactions under standardized conditions (e.g., inert atmosphere, controlled pH) to isolate variables .

- Computational Modeling : Apply DFT calculations to predict nucleophilic attack sites, guided by analogous tetrahydro-2H-pyran systems .

- In Situ Monitoring : Use techniques like IR spectroscopy to track intermediate formation and identify side reactions (e.g., propenyl group isomerization) .

Advanced: What strategies mitigate hazardous decomposition products during high-temperature reactions?

Methodological Answer:

- Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation and combustion risks .

- Temperature Gradients : Use gradual heating (e.g., <100°C) to avoid exothermic decomposition, as higher temperatures may release toxic fumes (e.g., CO, NOx) .

- Scavenger Systems : Introduce radical traps (e.g., BHT) to stabilize reactive intermediates and prevent chain reactions .

Advanced: How can researchers evaluate the biological activity of this compound when toxicological data is limited?

Methodological Answer:

- In Silico Screening : Use QSAR models to predict toxicity endpoints (e.g., LD50) based on structural analogs .

- In Vitro Assays : Test cytotoxicity in cell lines (e.g., HepG2) at varying concentrations (e.g., 1–100 µM) to establish preliminary safety thresholds .

- Metabolic Profiling : Use liver microsomes to identify potential reactive metabolites, such as epoxide intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.